
Aluminiumpotassium sulfat
Übersicht
Beschreibung
Potassium alum, also known as potassium aluminium sulfate, is a chemical compound with the formula KAl(SO₄)₂·12H₂O. It is a double sulfate of potassium and aluminium and is commonly encountered as a dodecahydrate. Potassium alum has been used since ancient times for various purposes, including water purification, leather tanning, dyeing, and as a mordant in the textile industry .
Wissenschaftliche Forschungsanwendungen
Kaliumalaun hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Reagenz in verschiedenen chemischen Reaktionen und als Standard in der analytischen Chemie verwendet.
Biologie: In der Histologie für die Gewebsfixierung und -färbung eingesetzt.
Medizin: Als Adjuvans in Impfstoffen verwendet, um die Immunantwort zu verstärken.
Industrie: Verwendet in der Wasserreinigung, Ledergerbung, Färbung und als Brandschutzmittel in Textilien.
5. Wirkmechanismus
Kaliumalaun übt seine Wirkungen über mehrere Mechanismen aus:
Wirkmechanismus
Target of Action
Aluminum potassium sulfate, also known as potassium alum, primarily targets plasma proteins . It acts as an astringent, antiseptic, or adjuvant agent . The compound’s astringent action is performed by inducing coagulation in the superficial tissue layers .
Mode of Action
The mode of action of potassium alum involves the formation of alum ions that neutralize the charges on plasma proteins, causing the blood to coagulate . This results in the induction of coagulation in the superficial tissue layers until the formation of a crust .
Biochemical Pathways
When ingested or absorbed, it rapidly dissolves and forms ions that later generate other salt derivatives . The presence of potassium alum reduces swollen mucous membranes that result from inflammation of the nasal, gastrointestinal, and urinary passages, as well as in the presence of excessive secretions .
Pharmacokinetics
Potassium alum is considered by the FDA as a generally recognized as safe (GRAS) substance . It is an inorganic salt, predominantly produced in the dodecahydrate form . When ingested or absorbed, it rapidly dissolves and forms ions that later generate other salt derivatives .
Result of Action
The result of potassium alum’s action is the reduction of swollen mucous membranes that result from inflammation of the nasal, gastrointestinal, and urinary passages, as well as in the presence of excessive secretions . The induction of the coagulation cascade will also stop bleeding .
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen: Kaliumalaun kann durch die Reaktion von Kaliumsulfat und Aluminiumsulfat in Wasser synthetisiert werden. Die Reaktion wird typischerweise bei erhöhten Temperaturen durchgeführt, um eine vollständige Auflösung und Reaktion der Salze zu gewährleisten. Die Lösung wird dann abkühlen gelassen, was zur Kristallisation von Kaliumalaun führt .
Industrielle Produktionsmethoden: In industriellen Umgebungen wird Kaliumalaun durch Mischen von Aluminiumsulfat und Kaliumsulfat in Wasser bei Temperaturen zwischen 80-100°C hergestellt. Die Reaktionsmischung wird dann einer Verdampfungskonzentration gefolgt von einer Kühlkristallisation unterzogen, um Kaliumalaunkristalle zu erhalten .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Kaliumalaun durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation und Reduktion: Kaliumalaun kann an Redoxreaktionen teilnehmen, insbesondere in Gegenwart starker Oxidations- oder Reduktionsmittel.
Häufige Reagenzien und Bedingungen:
Oxidation: Starke Oxidationsmittel wie Kaliumpermanganat können Kaliumalaun oxidieren.
Reduktion: Reduktionsmittel wie Natriumborhydrid können Kaliumalaun reduzieren.
Substitution: Reaktionen mit anderen Metallsulfaten können zur Bildung von gemischten Alaunen führen.
Hauptprodukte:
Oxidation: Oxidierte Formen der konstituierenden Ionen.
Reduktion: Reduzierte Formen der konstituierenden Ionen.
Substitution: Gemischte Alaune mit verschiedenen Metallionen.
Vergleich Mit ähnlichen Verbindungen
Kaliumalaun gehört zu einer größeren Klasse von Verbindungen, die als Alaune bekannt sind. Ähnliche Verbindungen umfassen:
Natriumalaun (Natriumaluminiumsulfat): Ähnlich in der Struktur, enthält aber Natrium anstelle von Kalium.
Ammoniumalaun (Ammoniumaluminiumsulfat): Enthält Ammonium anstelle von Kalium.
Chromalaun (Kaliumchromsulfat): Enthält Chrom anstelle von Aluminium.
Einzigartigkeit: Kaliumalaun ist aufgrund seiner breiten Verfügbarkeit, einfachen Herstellung und Vielseitigkeit in verschiedenen Anwendungen einzigartig. Seine Fähigkeit, sowohl als Adstringens als auch als Adjuvans zu wirken, macht es besonders wertvoll in medizinischen und kosmetischen Anwendungen .
Eigenschaften
Key on ui mechanism of action |
The main functions of potassium alum in drugs are as an astringent, antiseptic or adjuvant agent. The astringent action is performed by the induction of coagulation in the superficial tissue layers until the formation of a crust. The formation of alum ions neutralize the charges on plasma proteins, causing the blood to coagulate. Similar effect is observed in disinfectants where these ions react with the free organic acid and thiol groups of proteins on microbes and free proteins, resulting in protein precipitation. This action will generate the contraction of the tissue and dry up secretions. Its adjuvant properties are mainly used in the production of vaccines where the presence of this chemical enhances the immune response. |
|---|---|
CAS-Nummer |
10043-67-1 |
Molekularformel |
AlH2KO4S |
Molekulargewicht |
164.16 g/mol |
IUPAC-Name |
aluminum;potassium;disulfate |
InChI |
InChI=1S/Al.K.H2O4S/c;;1-5(2,3)4/h;;(H2,1,2,3,4) |
InChI-Schlüssel |
VWRKUHIZDIMTAF-UHFFFAOYSA-N |
SMILES |
[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Al+3].[K+] |
Isomerische SMILES |
[O-]S(=O)(=O)O[Al]1OS(=O)(=O)O1.[K+] |
Kanonische SMILES |
OS(=O)(=O)O.[Al].[K] |
Siedepunkt |
200 °C |
Color/Form |
WHITE POWDER |
Dichte |
1.725 |
melting_point |
92.5 °C |
Key on ui other cas no. |
10043-67-1 |
Physikalische Beschreibung |
Dry Powder, Pellets or Large Crystals Large, transparent crystals or white crystalline powder White hygroscopic solid; [Merck Index] Colorless odorless crystals; Partially soluble in water; [MSDSonline] |
Verwandte CAS-Nummern |
10043-01-3 (Parent) |
Haltbarkeit |
STABLE @ /AMBIENT/ TEMP /POTASSIUM ALUM DODECAHYDRATE/ WHEN KEPT LONG TIME @ 60-65 °C (OR OVER SULFURIC ACID) LOSES 9 H2O WHICH IS REABSORBED ON EXPOSURE TO AIR. /POTASSIUM ALUM DODECAHYDRATE/ |
Löslichkeit |
Freely soluble in water, insoluble in ethanol |
Synonyme |
alum alum, potassium aluminium potassium sulfate 12-hydrate aluminium potassium sulfate hydrate (1:1:2:12) aluminum hydrogen sulfate aluminum potassium disulfate dodecahydrate aluminum potassium sulfate aluminum potassium sulfate dodecahydrate aluminum sulfate potassium alum potassium aluminum sulfate |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


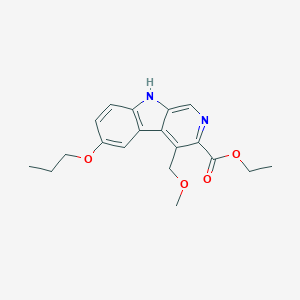
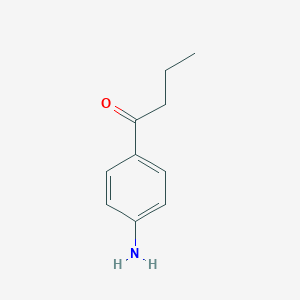
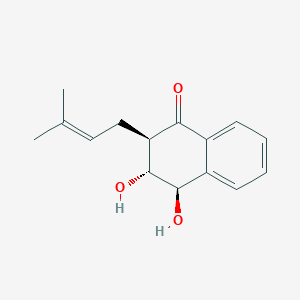




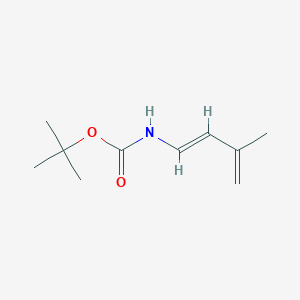

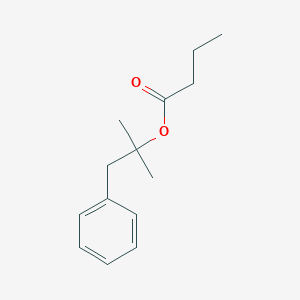

![3-Ethyl-4,8-dioxabicyclo[5.1.0]octane](/img/structure/B157371.png)
